

Application Notes and Protocols for Calcium Imaging Assays with BAY-1797

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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel. [1][2][3][4][5] The activation of P2X4 receptors by extracellular ATP leads to the influx of cations, most notably calcium (Ca^{2+}), into the cell. [6] This increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) is a critical signaling event that triggers a variety of cellular responses. [7][8] Consequently, the P2X4 receptor has emerged as a promising therapeutic target for various pathologies, including chronic inflammation and neuropathic pain. [3][5]

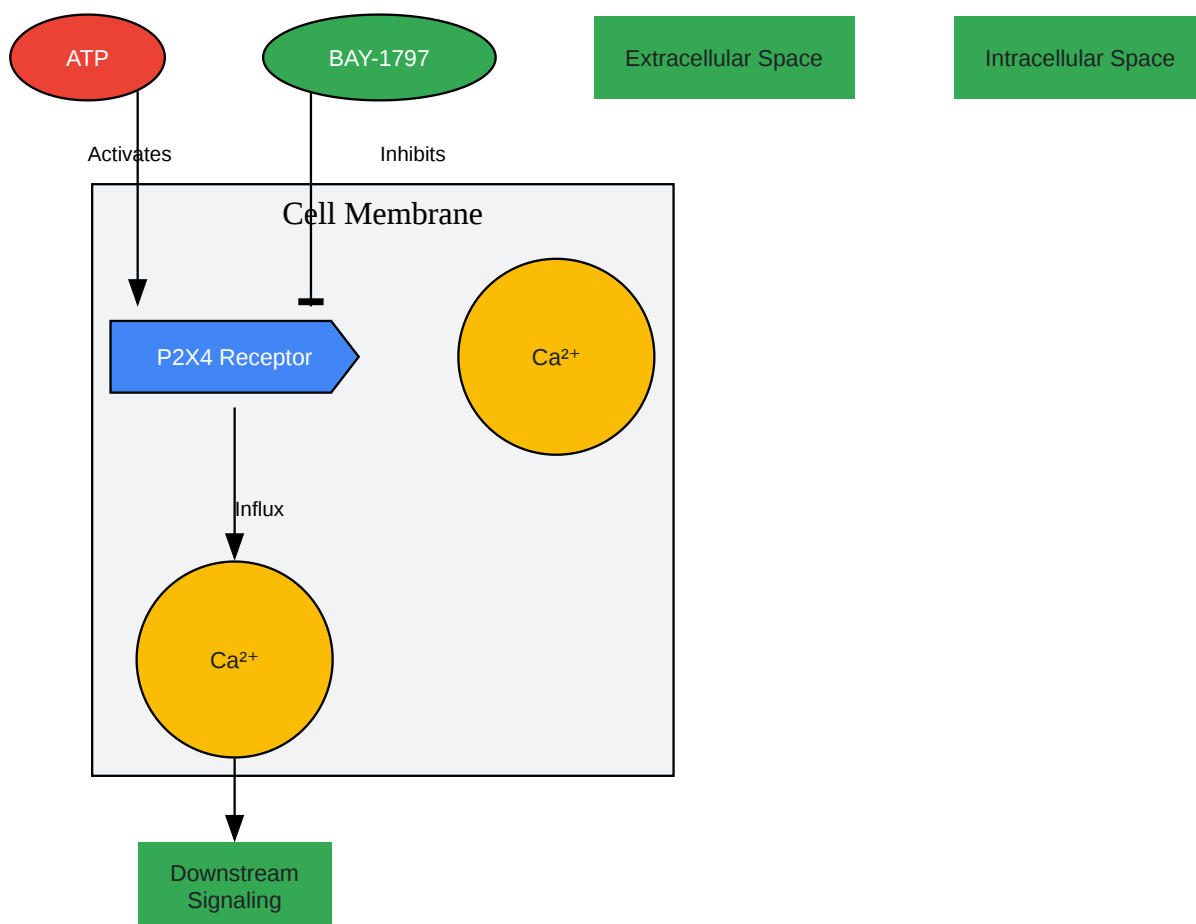
Calcium imaging assays are a fundamental tool for studying the function of ion channels like P2X4 and for characterizing the pharmacological activity of modulators such as **BAY-1797**. [9] [10] These assays utilize fluorescent indicators that exhibit a change in their spectral properties upon binding to calcium, allowing for the real-time visualization and quantification of changes in $[\text{Ca}^{2+}]_i$. [8][11]

These application notes provide detailed protocols for utilizing **BAY-1797** in calcium imaging assays to investigate its inhibitory effect on P2X4 receptor activation. The protocols are designed for researchers in academia and industry who are involved in drug discovery and the study of purinergic signaling.

Mechanism of Action of BAY-1797

The P2X4 receptor is a ligand-gated ion channel expressed on various cell types, particularly those involved in inflammatory and immune processes.[3][5] Upon binding of its endogenous ligand, adenosine triphosphate (ATP), the channel opens, allowing the influx of cations, including Na^+ and Ca^{2+} , down their electrochemical gradients.[6] This leads to membrane depolarization and an increase in intracellular calcium, which in turn activates downstream signaling pathways.

BAY-1797 acts as a non-competitive antagonist of the P2X4 receptor.[1] This means it inhibits the receptor's function without directly competing with ATP for the same binding site. By binding to an allosteric site, **BAY-1797** prevents the conformational changes necessary for channel opening, thereby blocking the ATP-induced calcium influx.



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Fig. 1: P2X4 Receptor Signaling Pathway

Quantitative Data Summary

The inhibitory potency of **BAY-1797** has been determined across different species. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Species/Cell Line	IC ₅₀ (nM)	Reference
Human P2X4 (HEK cells)	211	[2]
Human P2X4 (1321N1 cells)	108	[3][4]
Mouse P2X4 (1321N1 cells)	112	[3][4]
Rat P2X4 (1321N1 cells)	233	[3][4]

BAY-1797 exhibits high selectivity for the P2X4 receptor over other P2X subtypes.

Receptor Subtype	IC ₅₀ (μM)	Reference
Human P2X1	>50	[4]
Human P2X3	8.3	[4]
Human P2X7	10.6	[4]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay Using a Fluorescent Plate Reader

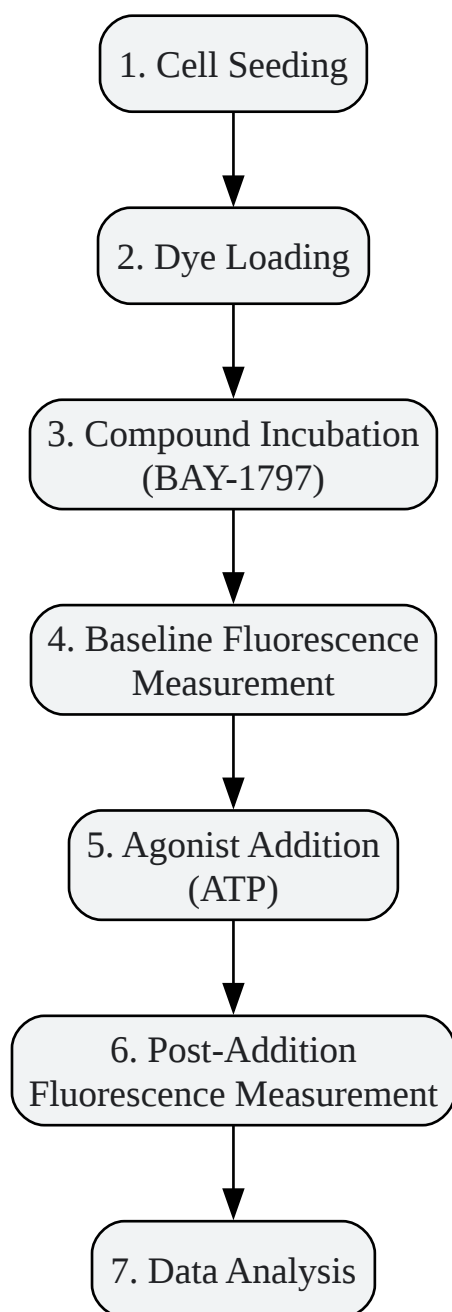
This protocol describes a high-throughput method to assess the antagonist activity of **BAY-1797** on P2X4 receptors expressed in a recombinant cell line.

Materials:

- HEK293 cells stably expressing the human P2X4 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)

- Black, clear-bottom 96-well or 384-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- ATP (agonist)
- **BAY-1797** (antagonist)
- Fluorescent plate reader with kinetic reading capabilities and automated liquid handling

Experimental Workflow:



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Fig. 2: Calcium Imaging Experimental Workflow

Procedure:

- Cell Seeding:

- Seed the P2X4-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the cell culture medium from the wells and add the dye loading buffer.
 - Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 20-30 minutes to allow for de-esterification of the dye.
 - Wash the cells gently with HBSS to remove excess dye.
- Compound Incubation:
 - Prepare serial dilutions of **BAY-1797** in HBSS.
 - Add the **BAY-1797** dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle-only wells as a control.
- Fluorescence Measurement:
 - Place the plate in the fluorescent plate reader.
 - Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
 - Record a baseline fluorescence signal for a few seconds.
- Agonist Addition and Signal Recording:
 - Using the instrument's liquid handling capabilities, add a pre-determined concentration of ATP (e.g., the EC₅₀ concentration) to all wells simultaneously.

- Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the peak calcium response.
- Data Analysis:
 - Determine the peak fluorescence intensity for each well after agonist addition.
 - Normalize the data to the baseline fluorescence ($\Delta F/F_0$).
 - Plot the normalized response against the concentration of **BAY-1797**.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value of **BAY-1797**.

Protocol 2: Single-Cell Calcium Imaging Using Fluorescence Microscopy

This protocol allows for the detailed examination of calcium dynamics in individual cells.

Materials:

- Cells expressing P2X4 receptors grown on glass coverslips
- Fluorescence microscope equipped with a sensitive camera and appropriate filter sets
- Perfusion system for solution exchange
- Fura-2 AM (ratiometric dye)
- Other materials as listed in Protocol 1

Procedure:

- Cell Preparation and Dye Loading:
 - Plate cells on glass coverslips and culture until they reach the desired confluency.
 - Load the cells with Fura-2 AM as described in Protocol 1.
- Microscopy Setup:

- Mount the coverslip in a perfusion chamber on the microscope stage.
- Continuously perfuse the cells with HBSS.
- Image Acquisition:
 - Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
 - Select regions of interest (ROIs) corresponding to individual cells.
- Compound and Agonist Application:
 - Perfuse the cells with a solution containing the desired concentration of **BAY-1797** for a set incubation period.
 - While still in the presence of **BAY-1797**, switch the perfusion to a solution containing both **BAY-1797** and ATP.
 - Continue to acquire images to record the change in fluorescence intensity over time.
- Data Analysis:
 - For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F_{340}/F_{380}) for each ROI.
 - The change in this ratio is proportional to the change in intracellular calcium concentration. [\[12\]](#)
 - Plot the ratiometric data over time to visualize the calcium transients.
 - Compare the amplitude and kinetics of the calcium response in the presence and absence of **BAY-1797**.

Troubleshooting

Problem	Possible Cause	Solution
Low signal-to-noise ratio	Inefficient dye loading	Optimize dye concentration and incubation time. Ensure the use of Pluronic F-127 to aid in dye solubilization.
High background fluorescence	Ensure thorough washing after dye loading. Use phenol red-free medium/buffer during the assay.	
High well-to-well variability	Uneven cell seeding	Ensure a homogenous cell suspension and proper seeding technique.
Inconsistent liquid handling	Calibrate and verify the performance of automated liquid handlers.	
No response to ATP	Low P2X4 receptor expression	Verify receptor expression levels using a complementary technique (e.g., Western blot, qPCR).
ATP degradation	Prepare fresh ATP solutions for each experiment.	
Inconsistent BAY-1797 inhibition	Compound precipitation	Check the solubility of BAY-1797 in the assay buffer. Consider using a different solvent or lower concentrations.
Insufficient incubation time	Optimize the pre-incubation time with BAY-1797.	

Conclusion

The protocols outlined in these application notes provide a robust framework for utilizing **BAY-1797** in calcium imaging assays to characterize its inhibitory effects on the P2X4 receptor. These methods are adaptable for both high-throughput screening and detailed mechanistic studies, making them valuable tools for researchers in the field of purinergic signaling and drug discovery. Careful optimization of experimental parameters will ensure the generation of high-quality, reproducible data.

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